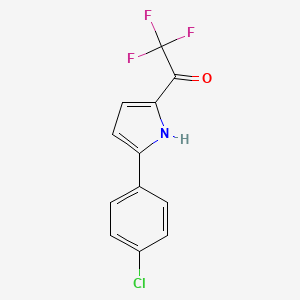
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with a chlorophenyl group and a trifluoromethyl ketone moiety
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(4-chlorophenyl)-1H-pyrrole, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(5-(4-Chlorophenyl)-1h-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with similar compounds such as:
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: This compound shares the pyrrole and chlorophenyl moieties but lacks the trifluoromethyl ketone group.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: This compound contains the trifluoromethyl ketone group but lacks the pyrrole ring.
5-(4-Chlorophenyl)-1H-pyrrole-2-thiol: This compound has a thiol group instead of the trifluoromethyl ketone group
The uniqueness of this compound lies in its combination of the trifluoromethyl ketone group with the pyrrole and chlorophenyl moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClF3NO |
|---|---|
Molecular Weight |
273.64 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H7ClF3NO/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(18)12(14,15)16/h1-6,17H |
InChI Key |
MLQWJBIIACFILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(N2)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


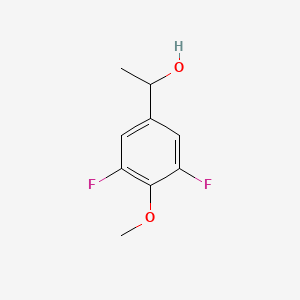
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

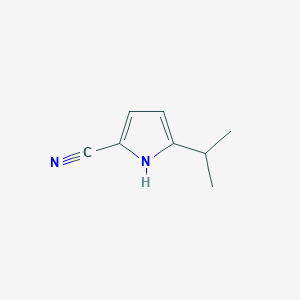
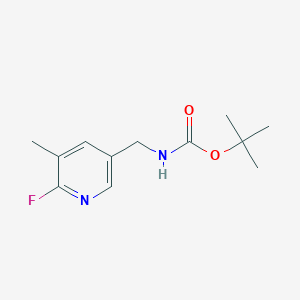
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)

![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)

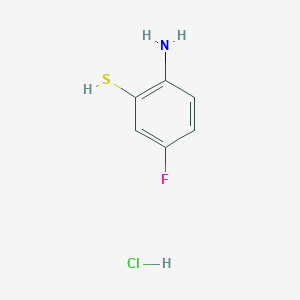
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
